

6-Chloro-2-iodopurine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **6-Chloro-2-iodopurine**

Cat. No.: **B104377**

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An In-depth Technical Guide on the Commercial Availability, Purity, and Experimental Applications of **6-Chloro-2-iodopurine** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **6-Chloro-2-iodopurine**, a critical building block in medicinal chemistry and drug discovery. The document details its commercial suppliers, typical purity levels, and provides in-depth experimental protocols for its synthesis and purification. Furthermore, it explores the role of purine analogs in cell signaling pathways, offering insights for researchers in oncology and related fields.

Commercial Availability and Purity

6-Chloro-2-iodopurine is readily available from a variety of commercial chemical suppliers. The purity of the commercially available compound is typically high, generally ranging from 95% to over 98%, making it suitable for most research and development applications. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Below is a summary of representative commercial suppliers and their stated purity levels for **6-Chloro-2-iodopurine**.

Supplier	Stated Purity	CAS Number
Sigma-Aldrich	97%	18552-90-4
ChemScene	≥97%	18552-90-4
Shanghai Nianxing Industrial Co., Ltd.	98.0%	18552-90-4
Dayang Chem (Hangzhou) Co., Ltd.	98.0%	18552-90-4
Shanghai Amole Biotechnology Co., Ltd.	95.0%	18552-90-4
ChemicalBook Suppliers	98% min	18552-90-4

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of **6-Chloro-2-iodopurine**, based on established literature procedures. These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.

Synthesis of 6-Chloro-2-iodopurine from 6-Chloropurine

A common synthetic route to **6-Chloro-2-iodopurine** involves the protection of the N9 position of 6-chloropurine, followed by iodination at the C2 position, and subsequent deprotection.

Step 1: N9-Protection of 6-Chloropurine

- Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine in a suitable solvent such as dioxane.
- Addition of Reagents: Add 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid.
- Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

- Work-up and Isolation: Quench the reaction and isolate the product, 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, using standard extraction and purification techniques.

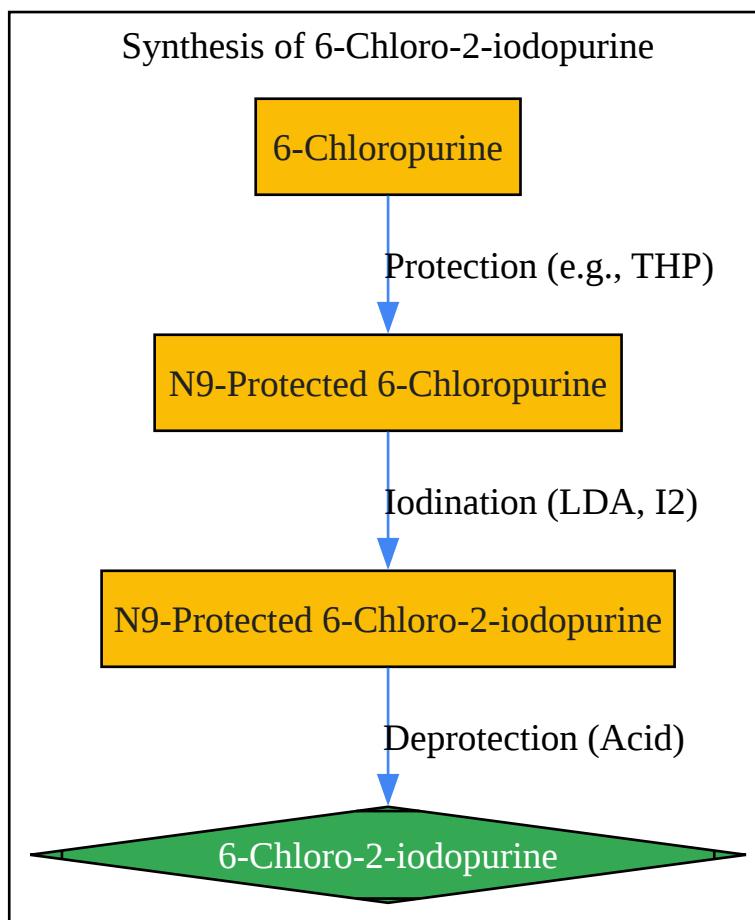
Step 2: Iodination of N9-Protected 6-Chloropurine

- Reaction Setup: Dissolve the protected 6-chloropurine in an anhydrous solvent like tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.[1]
- Deprotonation: Slowly add a strong base, such as lithium diisopropylamide (LDA), to the cooled solution to deprotonate the C2 position.[1]
- Iodination: Add a solution of molecular iodine (I₂) in THF dropwise to the reaction mixture.[1]
- Work-up and Isolation: After the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate). Extract the product, 6-chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, and purify by column chromatography.

Step 3: N9-Deprotection

- Reaction Setup: Dissolve the iodinated and protected purine in a solvent mixture such as methanol.
- Acidic Cleavage: Add an acid, for example, hydrochloric acid (HCl), to the solution to cleave the tetrahydropyranyl (THP) protecting group.[1]
- Reaction Conditions: Stir the reaction at room temperature until completion.
- Isolation and Purification: Neutralize the reaction mixture and isolate the crude **6-Chloro-2-iodopurine**. The final product can be purified by recrystallization or column chromatography to yield a white to off-white solid.

A simplified workflow for this synthesis is depicted below.



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Caption: Synthetic workflow for **6-Chloro-2-iodopurine**.

Purification of 6-Chloro-2-iodopurine

Purification of the final product is crucial to remove any unreacted starting materials, by-products, or residual solvents.

Column Chromatography:

- Stationary Phase: Silica gel is a commonly used stationary phase.
- Mobile Phase: A solvent system of ethyl acetate and n-hexane is often effective for the elution.

- Procedure: The crude product is loaded onto the silica gel column and eluted with the chosen solvent mixture. Fractions are collected and analyzed by TLC to identify those containing the pure product. The corresponding fractions are then combined and the solvent is removed under reduced pressure.

Recrystallization:

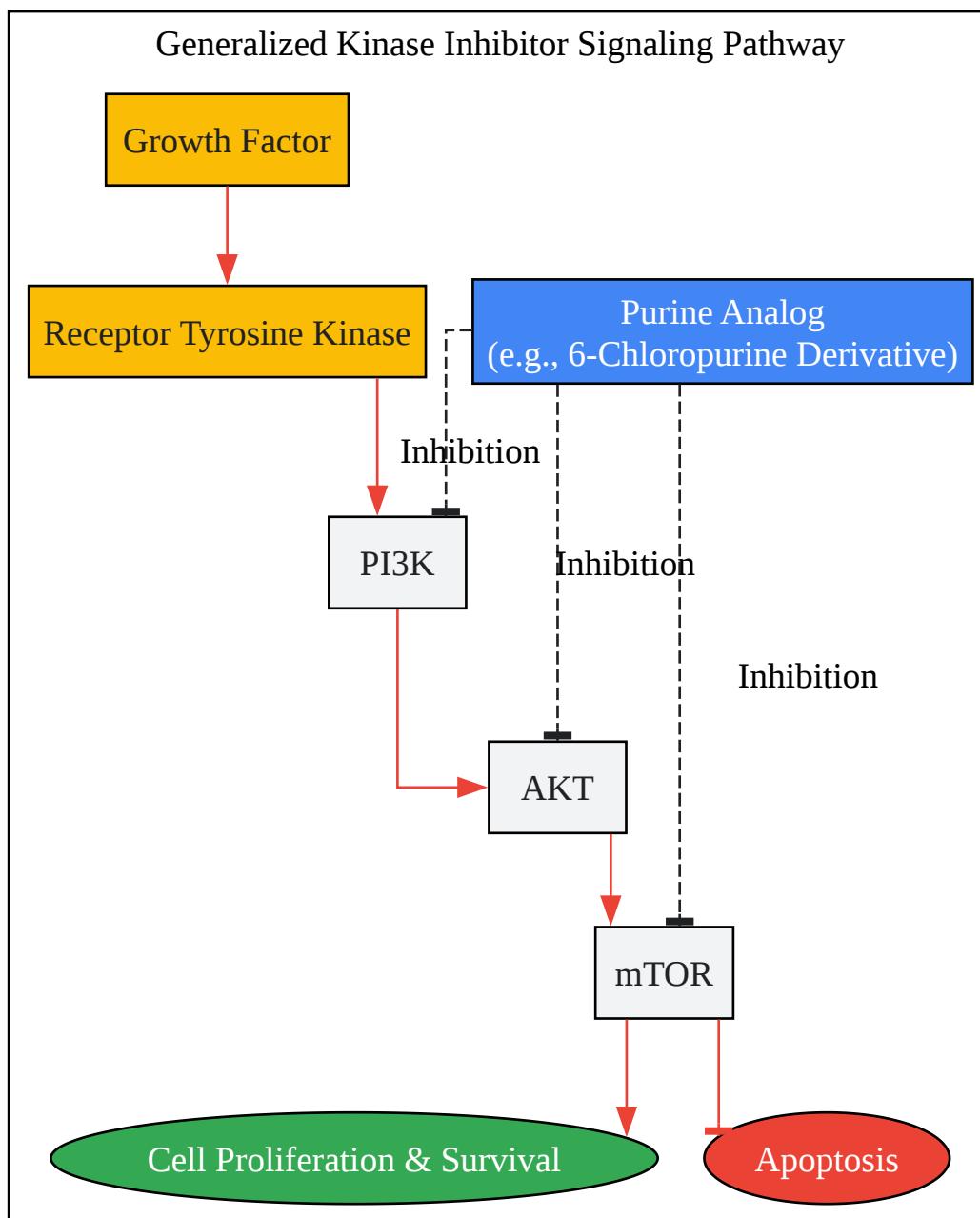
- Solvent Selection: A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Procedure: Dissolve the crude **6-Chloro-2-iodopurine** in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Role in Drug Discovery and Signaling Pathways

6-Chloro-2-iodopurine serves as a versatile intermediate in the synthesis of a wide array of purine derivatives with potential therapeutic applications. The differential reactivity of the chloro and iodo substituents allows for selective functionalization at the C2 and C6 positions of the purine ring, enabling the creation of diverse chemical libraries for drug screening.

Purine analogs are well-established as modulators of various biological processes, frequently acting as inhibitors of kinases and other enzymes involved in cellular signaling. Derivatives of 6-chloropurine have demonstrated anticancer activity by inducing apoptosis and causing cell cycle arrest.^[2] While the specific signaling pathways directly modulated by **6-Chloro-2-iodopurine** are not extensively detailed in the literature, its derivatives are known to target key cancer-related pathways.

The diagram below illustrates a generalized signaling pathway that can be targeted by purine-based kinase inhibitors, leading to the inhibition of cell proliferation and survival.



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Caption: Inhibition of the PI3K/AKT/mTOR pathway by purine analogs.

This guide provides foundational knowledge for researchers working with **6-Chloro-2-iodopurine**. For specific applications, further literature review and experimental optimization are recommended.

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References

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